4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
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Overview
Description
4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the condensation of benzoic acid derivatives with amines.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Addition of the Hydroxy and Oxan-4-yl Groups: The hydroxy and oxan-4-yl groups can be introduced through a series of substitution and addition reactions, often involving alcohols and epoxides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated benzamides
Scientific Research Applications
4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy and oxan-4-yl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(oxan-4-yl)benzamide: Similar structure but lacks the cyano group.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains a nitro group instead of a cyano group.
3-hydroxy-4-pyranones: Contains a pyranone ring instead of an oxan-4-yl group.
Uniqueness
4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the hydroxy and oxan-4-yl groups further enhances its versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-11-12-1-3-14(4-2-12)16(20)18-8-5-15(19)13-6-9-21-10-7-13/h1-4,13,15,19H,5-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMIANDXZKTCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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